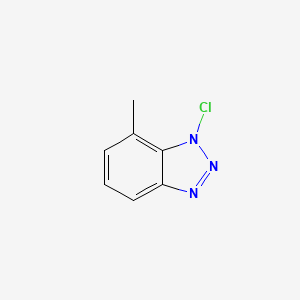

1H-Benzotriazole, C-chloro-C-methyl-

Description

Contextualizing Substituted 1H-Benzotriazoles within Heterocyclic Chemistry

1H-Benzotriazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a 1,2,3-triazole ring. This structure is chemically stable and possesses both weakly acidic and basic properties. lupinepublishers.com The benzotriazole (B28993) scaffold is of significant interest in medicinal chemistry and materials science. nih.govjocpr.com Its derivatives are integral to the development of a wide array of pharmacologically active agents, including antibacterial, antifungal, antiviral, and anti-inflammatory drugs. gsconlinepress.comijcrt.org

The versatility of the benzotriazole moiety stems from its ability to function as a "synthetic auxiliary." lupinepublishers.comnih.gov This means it can be readily introduced into a molecule to facilitate specific chemical transformations and then subsequently removed. nih.gov The benzotriazole group can activate molecules for various reactions and can act as an excellent leaving group, making it a powerful tool for synthetic chemists in constructing complex molecular architectures. lupinepublishers.comnih.gov

The Significance of Halogenated and Alkylated Benzotriazole Scaffolds in Synthetic Organic Chemistry

The introduction of substituents, such as halogens (e.g., chlorine) and alkyl groups (e.g., methyl), onto the benzotriazole framework significantly modifies its electronic properties and reactivity, thereby expanding its utility in synthetic organic chemistry.

Halogenated Benzotriazoles: The presence of a halogen atom, such as in 1-chlorobenzotriazole, introduces a "positive halogen" character, making the compound a useful oxidant. researchgate.net Halogenated benzotriazoles can oxidize alcohols to carbonyl compounds and are used in various other transformations. researchgate.net Furthermore, halogen substitution on the benzene ring can enhance the biological activity of the resulting compounds. ijcrt.org For instance, the replacement of hydrogen with halogen atoms has been shown to be an effective strategy for increasing the bioactivity of certain compounds. ijcrt.org

Alkylated Benzotriazoles: Alkylation of the benzotriazole ring, either on the nitrogen or the benzene ring, also plays a crucial role in modifying the compound's properties. N-alkylation is a common strategy to create various derivatives with specific applications. lupinepublishers.com For example, 1-(chloromethyl)benzotriazole is a key intermediate that undergoes nucleophilic substitution with a wide range of nucleophiles, allowing for the introduction of the benzotriazolyl-methyl group into different molecular scaffolds. psu.edursc.org C-alkylation, such as the introduction of a methyl group on the benzene ring, can influence the molecule's lipophilicity and its interaction with biological targets. ijcrt.org The combination of methyl or halogen substituents on certain scaffolds has been noted to enhance antioxidant capabilities. ijcrt.org

The dual presence of both a chloro and a methyl group, as in 1H-Benzotriazole, C-chloro-C-methyl-, suggests a compound with a unique combination of these electronic and steric influences, making it a potentially valuable, though not extensively studied, building block in organic synthesis.

Scope and Research Focus on 1H-Benzotriazole, C-chloro-C-methyl-

Detailed research specifically focused on 1H-Benzotriazole, C-chloro-C-methyl- (CAS Number: 193293-71-9) is limited in publicly accessible literature. The compound is identified by the IUPAC name 1-chloro-7-methylbenzotriazole. nih.gov It is listed under the EPA's Toxic Substances Control Act (TSCA) inventory as a Pre-Manufacture Notice (PMN) substance, indicating that its commercial manufacture or import has been reviewed by the agency. nih.gov

While direct synthetic applications are not widely reported, its sodium salt, 1H-Benzotriazole, C-chloro-C-methyl-, sodium salt (CAS Number: 202420-04-0), has a known industrial application as a corrosion inhibitor. This aligns with the broader use of benzotriazole derivatives in protecting metals, particularly copper and its alloys, from corrosion. tengerchemical.com

The limited specific data on the reactivity and synthetic utility of 1H-Benzotriazole, C-chloro-C-methyl- suggests it is a compound with potential for further exploration, likely as a specialized reagent or intermediate where the combined electronic effects of the chloro and methyl groups are desired.

Data Tables

Table 1: Physicochemical Properties of 1H-Benzotriazole, C-chloro-C-methyl- and Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Benzotriazole, C-chloro-C-methyl- | 1-chloro-7-methylbenzotriazole | 193293-71-9 | C₇H₆ClN₃ | 167.59 |

| 1H-Benzotriazole | 1H-Benzotriazole | 95-14-7 | C₆H₅N₃ | 119.12 |

| 1-Chlorobenzotriazole | 1-chlorobenzotriazole | 21050-95-3 | C₆H₄ClN₃ | 153.57 |

| 5-Chloro-1-methyl-1H-benzotriazole | 5-Chloro-1-methyl-1H-benzotriazole | 25299-32-5 | C₇H₆ClN₃ | 167.60 |

Data sourced from PubChem and other chemical databases. nih.govchemicalbook.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

193293-71-9 |

|---|---|

Molecular Formula |

C7H6ClN3 |

Molecular Weight |

167.596 |

IUPAC Name |

1-chloro-7-methylbenzotriazole |

InChI |

InChI=1S/C7H6ClN3/c1-5-3-2-4-6-7(5)11(8)10-9-6/h2-4H,1H3 |

InChI Key |

QIHINTHGCYMDPA-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)N=NN2Cl |

Synonyms |

1H-Benzotriazole, C-chloro-C-methyl- |

Origin of Product |

United States |

Synthetic Methodologies for C Chloro C Methyl 1h Benzotriazoles

Direct Functionalization Approaches to the Benzotriazole (B28993) Core

Direct functionalization strategies focus on introducing the chloro and methyl groups onto the carbon atoms of the benzene (B151609) portion of the benzotriazole ring.

Direct Halogenation of Benzotriazole Derivatives

Direct halogenation of the benzotriazole ring is a common method for introducing halogen atoms. For the synthesis of a C-chloro-C-methyl-1H-benzotriazole, a methyl-substituted 1H-benzotriazole would serve as the starting material. The chlorination can be achieved using various chlorinating agents. The regioselectivity of the chlorination is influenced by the position of the methyl group on the benzene ring and the reaction conditions.

For instance, the chlorination of 4-methyl-1H-benzotriazole or 5-methyl-1H-benzotriazole would be a direct route. The reaction conditions would need to be carefully controlled to achieve the desired monochlorination and to influence the position of the incoming chloro group.

Table 1: Examples of Direct Halogenation of Benzotriazole Derivatives

| Starting Material | Chlorinating Agent | Potential Product(s) |

|---|---|---|

| 4-methyl-1H-benzotriazole | Cl₂, SO₂Cl₂, NCS | 4-methyl-6-chloro-1H-benzotriazole, 4-methyl-7-chloro-1H-benzotriazole |

| 5-methyl-1H-benzotriazole | Cl₂, SO₂Cl₂, NCS | 5-methyl-4-chloro-1H-benzotriazole, 5-methyl-6-chloro-1H-benzotriazole |

NCS: N-Chlorosuccinimide

Direct Alkylation of Benzotriazole Derivatives

Introducing a methyl group directly onto a chloro-substituted benzotriazole can be accomplished via Friedel-Crafts alkylation or similar reactions. Starting with a chloro-1H-benzotriazole, a methyl group can be introduced using an alkylating agent such as methyl iodide or dimethyl sulfate in the presence of a Lewis acid catalyst. The position of methylation will be directed by the existing chloro substituent.

For example, the methylation of 4-chloro-1H-benzotriazole would be a viable pathway. The conditions would need to be optimized to favor the introduction of a single methyl group and to control its position on the aromatic ring.

Cyclization Strategies for the Construction of Substituted Benzotriazole Ring Systems

Cyclization strategies involve forming the triazole ring from a substituted o-phenylenediamine precursor that already contains the desired chloro and methyl groups on the benzene ring.

Synthesis via Substituted o-Phenylenediamines

A well-established and versatile method for the synthesis of benzotriazoles is the diazotization of o-phenylenediamines followed by intramolecular cyclization. stackexchange.comguidechem.comechemi.com To synthesize a C-chloro-C-methyl-1H-benzotriazole, one would start with a chloro-methyl-substituted o-phenylenediamine. This precursor is then treated with a diazotizing agent, typically sodium nitrite in an acidic medium, to form a diazonium salt which then spontaneously cyclizes to the corresponding benzotriazole. stackexchange.comguidechem.comechemi.com

The reaction proceeds by the diazotization of one of the amino groups to form an ortho-amino diazonium ion. stackexchange.comguidechem.comechemi.com This intermediate then undergoes an intramolecular cyclization where the remaining amino group attacks the diazonium group, leading to the formation of the triazole ring. stackexchange.comguidechem.comechemi.com This method is generally high-yielding and allows for the synthesis of a wide variety of substituted benzotriazoles, provided the corresponding substituted o-phenylenediamines are available. stackexchange.comguidechem.comechemi.comresearchgate.net The reaction will work with alkyl- or halo-substituted o-phenylenediamines to produce the corresponding alkyl- or halo-benzotriazoles. stackexchange.comguidechem.comechemi.com

Table 2: Synthesis of C-Chloro-C-Methyl-1H-Benzotriazoles from Substituted o-Phenylenediamines

| o-Phenylenediamine Precursor | Reagents | Product |

|---|---|---|

| 3-Chloro-4-methyl-1,2-phenylenediamine | NaNO₂, HCl | 4-Chloro-5-methyl-1H-benzotriazole |

| 4-Chloro-5-methyl-1,2-phenylenediamine | NaNO₂, HCl | 5-Chloro-6-methyl-1H-benzotriazole |

Alternative Cyclization Pathways

While the diazotization of o-phenylenediamines is the most common route, other cyclization methods can also be employed. For instance, the reaction of a substituted o-nitroaniline with an azide source can lead to the formation of the benzotriazole ring. The synthesis of benzotriazoles can also be achieved through a [3 + 2] cycloaddition of azides to benzynes, which provides a rapid and easy route to a variety of substituted benzotriazoles under mild conditions.

Derivatization Strategies for C-Chloro-C-Methyl-1H-Benzotriazoles

Once a C-chloro-C-methyl-1H-benzotriazole is synthesized, it can be further modified to create a library of related compounds. The N-H proton of the triazole ring is acidic and can be readily substituted.

N-alkylation is a common derivatization reaction. The reaction of a C-chloro-C-methyl-1H-benzotriazole with an alkyl halide in the presence of a base will yield a mixture of N1- and N2-alkylated products. The ratio of these isomers is dependent on the nature of the alkylating agent and the reaction conditions.

Other derivatization reactions can target the benzene ring, although the presence of the triazole ring deactivates the aromatic system towards electrophilic substitution. However, under forcing conditions, further functionalization, such as nitration or sulfonation, may be possible, with the position of substitution being influenced by the existing chloro and methyl groups.

Electrophilic Substitution Reactions on C-Substituted Benzotriazoles (e.g., Nitration)

Electrophilic aromatic substitution is a fundamental class of reactions used to introduce functional groups onto an aromatic ring. In the context of C-substituted benzotriazoles, such as methylbenzotriazole, the existing substituent and the benzotriazole ring itself direct the position of the incoming electrophile.

The methyl group (-CH₃) is known as an activating group, meaning it donates electron density to the benzene ring, making it more reactive towards electrophiles than unsubstituted benzene. libretexts.org It is also an ortho, para-directing group, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. libretexts.org

A classic example of this reaction is nitration, which introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. youtube.com

The mechanism involves two main steps:

Attack by the Aromatic Ring : The π-electron system of the methylbenzotriazole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com

Deprotonation : A weak base, such as water or the hydrogen sulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. youtube.com

Given the directing effect of the methyl group, the nitration of a compound like 5-methyl-1H-benzotriazole is expected to yield a mixture of isomeric products where the nitro group is added to the positions ortho or para to the methyl group.

Table 1: Potential Products of Electrophilic Nitration of 5-Methyl-1H-benzotriazole This table presents the theoretically expected major isomeric products based on the directing effects of the methyl substituent.

| Starting Material | Reagents | Expected Major Products |

| 5-Methyl-1H-benzotriazole | Conc. HNO₃, Conc. H₂SO₄ | 5-Methyl-4-nitro-1H-benzotriazole |

| 5-Methyl-6-nitro-1H-benzotriazole |

Nucleophilic Displacement Reactions of Halogens on Chloro-Substituted Benzotriazoles

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aromatic rings that bear a halogen and are activated by electron-withdrawing groups. wikipedia.org A C-chloro-C-methyl-1H-benzotriazole is a suitable substrate for such reactions because the benzotriazole ring system is strongly electron-withdrawing, which facilitates the attack of a nucleophile. wikipedia.org

This reaction is not a single-step Sₙ2 displacement due to the steric hindrance of the benzene ring. Instead, it typically proceeds via a two-step addition-elimination mechanism: youtube.com

Nucleophilic Addition : A nucleophile attacks the carbon atom bearing the chlorine atom (the ipso-carbon). This step is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized over the aromatic ring and, importantly, into the electron-withdrawing triazole moiety, which provides significant stabilization.

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The SₙAr mechanism is most effective when the electron-withdrawing group (in this case, the triazole ring) is positioned ortho or para to the halogen leaving group, as this allows for maximal resonance stabilization of the Meisenheimer complex. wikipedia.org A wide variety of nucleophiles can be used to displace the chlorine atom, leading to a diverse range of substituted benzotriazole derivatives.

Table 2: Examples of Nucleophilic Displacement on a Chloro-Methyl-Benzotriazole Isomer This interactive table illustrates the products formed from the reaction of 4-Chloro-7-methyl-1H-benzotriazole with various nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Methoxide | Sodium methoxide (NaOCH₃) | 4-Methoxy-7-methyl-1H-benzotriazole |

| Amine | Ammonia (NH₃) | 4-Amino-7-methyl-1H-benzotriazole |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-7-methyl-1H-benzotriazole |

| Cyanide | Sodium cyanide (NaCN) | 7-Methyl-1H-benzotriazole-4-carbonitrile |

Regioselective Synthesis of Isomeric C-Chloro-C-Methyl-1H-Benzotriazoles

The regioselective synthesis of specific isomers of C-chloro-C-methyl-1H-benzotriazoles is most reliably achieved by constructing the triazole ring from a precursor that already contains the chloro and methyl substituents in the desired positions. The most common and established method for synthesizing benzotriazoles is the diazotization of an appropriately substituted ortho-phenylenediamine (a benzene-1,2-diamine). google.com

This process involves treating the ortho-phenylenediamine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a mineral acid like sulfuric or acetic acid. The reaction proceeds through the diazotization of one amino group, followed by a spontaneous intramolecular cyclization to form the stable 1,2,3-triazole ring fused to the benzene core.

The key advantage of this method is that the substitution pattern on the final benzotriazole product is dictated entirely by the substitution pattern of the starting diamine. Therefore, to synthesize a specific isomer like 4-chloro-7-methyl-1H-benzotriazole, one must begin with 3-chloro-6-methyl-benzene-1,2-diamine. This approach offers unambiguous control over the regiochemistry of the substituents on the benzene ring.

More advanced techniques, such as those involving palladium-catalyzed C-H activation followed by intramolecular amination, have also been developed for the regioselective synthesis of benzotriazoles, offering alternative routes with high efficiency and control. organic-chemistry.org

Table 3: Regioselective Synthesis of C-Chloro-C-Methyl-1H-benzotriazole Isomers from Precursors This table demonstrates the direct relationship between the starting substituted ortho-phenylenediamine and the resulting benzotriazole isomer.

| Starting Material (Substituted Benzene-1,2-diamine) | Reagents | Isomeric Product |

| 3-Chloro-4-methyl-benzene-1,2-diamine | NaNO₂, H⁺ | 4-Chloro-5-methyl-1H-benzotriazole |

| 4-Chloro-5-methyl-benzene-1,2-diamine | NaNO₂, H⁺ | 5-Chloro-6-methyl-1H-benzotriazole |

| 3-Chloro-6-methyl-benzene-1,2-diamine | NaNO₂, H⁺ | 4-Chloro-7-methyl-1H-benzotriazole |

Reaction Mechanisms and Pathways of C Chloro C Methyl 1h Benzotriazoles

Mechanistic Studies of Electrophilic Aromatic Substitution on Substituted Benzotriazoles

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In substituted benzotriazoles, the reaction's course is directed by the electronic properties of the existing substituents. wikipedia.org The general mechanism involves the attack of an electrophile on the electron-rich benzene (B151609) ring, forming a positively charged intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate is stabilized by resonance. masterorganicchemistry.com The reaction concludes with the loss of a proton from the site of electrophilic attack, restoring the aromaticity of the ring. wikipedia.orgmasterorganicchemistry.com

Substituents on the benzene ring influence both the reaction rate and the position of the incoming electrophile. wikipedia.orglibretexts.org Activating groups, which donate electron density, stabilize the arenium ion intermediate and increase the reaction rate, directing the incoming electrophile to the ortho and para positions. wikipedia.orgresearchgate.net Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction, often directing substitution to the meta position. wikipedia.orglibretexts.org Halogens, like chlorine, are an exception as they are deactivating yet direct ortho and para substitution. libretexts.org

In the context of C-chloro-C-methyl-1H-benzotriazole, the chlorine and methyl groups, along with the triazole ring, dictate the regioselectivity of electrophilic attack. The methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. libretexts.org The triazole moiety itself is generally considered deactivating. The interplay of these directive effects determines the final substitution pattern. For instance, in the nitration of toluene (B28343) (a methyl-substituted benzene), the major products are ortho- and para-nitrotoluene. libretexts.org

Nucleophilic Aromatic Substitution Involving C-Chloro-Benzotriazole Derivatives

Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce nucleophiles onto an aromatic ring, a transformation not readily achieved through electrophilic substitution. masterorganicchemistry.combyjus.com This reaction is particularly relevant for C-chloro-benzotriazole derivatives due to the presence of a good leaving group (chloride) and the electron-withdrawing nature of the benzotriazole (B28993) ring system.

The SNAr mechanism typically proceeds through an addition-elimination pathway. libretexts.orgmasterorganicchemistry.com A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orglibretexts.org The reaction is completed by the departure of the leaving group, restoring the aromaticity of the ring. libretexts.org

Unlike SN2 reactions, SNAr does not proceed with an inversion of configuration, as the nucleophile attacks the plane of the aromatic ring. byjus.com Furthermore, SN1 reactions are generally not feasible for aryl halides due to the high energy of the resulting aryl cation. byjus.com In some cases, particularly with strong bases, an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate can occur. masterorganicchemistry.com

Research into nucleophilic substitution at unsaturated carbon centers, such as those in aromatic rings, has provided detailed insights into the factors governing these reactions. rsc.org For C-chloro-benzotriazole derivatives, the carbon atom attached to the chlorine is the primary site for nucleophilic attack. The electrophilicity of this carbon is enhanced by the inductive effect of the chlorine atom and the electron-withdrawing character of the benzotriazole ring.

Studies on related systems, such as 2,4-dichloroquinazolines, have utilized Density Functional Theory (DFT) calculations to predict the regioselectivity of nucleophilic attack. nih.gov These studies have shown that the carbon atom with a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient is more susceptible to nucleophilic attack. nih.gov Similar computational approaches could be applied to C-chloro-C-methyl-1H-benzotriazoles to predict the most favorable site for substitution. Furthermore, the substitution at a quaternary carbon center, although challenging, has been achieved in other systems through specific activation methods. iucc.ac.ilnih.gov

Photochemical Transformation Mechanisms of Substituted Benzotriazoles

Substituted benzotriazoles can undergo photochemical transformations when exposed to ultraviolet (UV) radiation. mdpi.comresearchgate.net These reactions are relevant to the environmental fate of these compounds in sunlit surface waters. researchgate.net The mechanisms of these transformations can be complex, involving direct photolysis, as well as reactions with photochemically generated reactive species like hydroxyl radicals (•OH) and triplet states of chromophoric dissolved organic matter (³CDOM*). researchgate.net

Direct photolysis of benzotriazoles can lead to degradation, although not always complete mineralization. mdpi.com For instance, the direct photochemical degradation of benzotriazole can yield intermediates such as aniline (B41778) and phenazine. mdpi.com The efficiency of direct photolysis is quantified by the quantum yield, which for 1H-benzotriazole (BTA) at pH 7 has been determined to be 0.051. researchgate.net

A key step in the photochemical and, in some cases, chemical transformation of benzotriazoles is the cleavage of the N-N bond within the triazole ring. bohrium.comrsc.org This can lead to the formation of various transient intermediates. For example, some benzotriazoles can undergo ring cleavage to form ortho-amino arenediazonium or α-diazo imine species. researchgate.net

Photochemical excitation can lead to the homolytic cleavage of the N-N bond, forming a diradical species. nih.gov This intermediate can then undergo further reactions, such as cyclization or hydrogen atom transfer, to form a variety of products. nih.gov In some instances, the cleavage of the N1-N2 bond is a key step in synthetic transformations, allowing benzotriazoles to be used as synthons in cycloaddition reactions. researchgate.net The formation of N₂ has also been proposed as a product of the photodegradation of benzotriazoles, indicating the breakdown of the triazole ring. mdpi.com

For 1H-benzotriazole, the rate constant for ground state recyclization from a transient intermediate is on the order of 2 x 10⁹ s⁻¹ in aprotic solvents and 3.2 x 10⁷ s⁻¹ in aqueous solution. researchgate.net Density Functional Theory (DFT) calculations have provided insights into the energetics of this process, with an activation free energy (ΔG‡) of 3.7 kcal mol⁻¹ and a reaction free energy (ΔG°) of -28.0 kcal mol⁻¹ for the recyclization step. researchgate.net

Oxidative and Halogenative Degradation Mechanisms of Benzotriazole Derivatives

Benzotriazole derivatives can be degraded through oxidative and halogenative processes, which are important for their removal from water and wastewater. researchgate.netnih.gov Advanced Oxidation Processes (AOPs) are often employed for this purpose, utilizing highly reactive species like hydroxyl radicals (•OH). researchgate.netrsc.org

The degradation of benzotriazoles by •OH is a significant pathway. The second-order rate constant for the reaction between 1H-benzotriazole and •OH at pH 7 is (2.7±0.1) x 10⁹ M⁻¹s⁻¹. researchgate.net The degradation of benzotriazole in the presence of UV and peracetic acid (PAA) is primarily attributed to •OH attack, leading to products formed through hydroxylation, triazole ring opening, and benzene ring opening. rsc.org

Oxidation with ferrate(VI) has also been investigated for the degradation of benzotriazoles. nih.gov The reaction proceeds via electrophilic attack of ferrate(VI) on the 1,2,3-triazole moiety. nih.gov The apparent second-order rate constants (k_app) for the reaction of various benzotriazoles with ferrate(VI) at pH 7.0 and 24 ± 1 °C are presented in the table below.

Table 1: Apparent Second-Order Rate Constants for the Oxidation of Benzotriazole Derivatives by Ferrate(VI)

| Compound | k_app (M⁻¹s⁻¹) |

|---|---|

| 1H-Benzotriazole (BT) | 7.2 |

| 5-Methyl-1H-benzotriazole (5MBT) | 103.8 |

| 5,6-Dimethyl-1H-benzotriazole (DMBT) | 26.5 |

| 5-Chloro-1H-benzotriazole (5CBT) | 10.5 |

| 1-Hydroxybenzotriazole (HBT) | 18.2 |

Data from reference nih.gov

Information on Reaction Pathways of C-Chloro-C-Methyl-1H-Benzotriazole Not Available in Current Scientific Literature

Following a comprehensive review of scientific databases and literature, specific details regarding the ozonation and chlorination reaction mechanisms and pathways for the chemical compound "1H-Benzotriazole, C-chloro-C-methyl-" could not be located.

While extensive research exists on the reaction pathways for the parent compound, 1H-benzotriazole, and its methylated derivatives (tolyltriazoles) when subjected to ozonation and chlorination, this information does not extend to the specific C-chloro-C-methyl substituted variant requested. researchgate.netnih.govnih.govacs.orgnih.govresearchgate.netnih.gov Studies have detailed the transformation products and degradation kinetics for unsubstituted and methylated benzotriazoles, but analogous studies for C-chloro-C-methyl-1H-benzotriazole are not present in the available search results.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the ozonation and chlorination pathways of "1H-Benzotriazole, C-chloro-C-methyl-" as outlined in the request. Generating such an article would require speculation beyond the scope of existing, verifiable research and would not meet the required standards of scientific accuracy.

Below is a list of compounds relevant to this topic, as mentioned in the broader context of benzotriazole research.

Advanced Spectroscopic and Structural Characterization of C Chloro C Methyl 1h Benzotriazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of C-Chloro-C-Methyl-1H-benzotriazoles. By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁵N NMR spectra, it is possible to differentiate between isomers and gain insight into the electronic environment of the nuclei.

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. In 1-Chloromethyl-1H-benzotriazole, the protons on the benzene (B151609) ring typically appear as a complex multiplet system in the downfield region, usually between 7.0 and 8.5 ppm. chemicalbook.com These aromatic protons are sensitive to the electronic effects of the triazole ring.

A key diagnostic signal in the spectrum of 1-Chloromethyl-1H-benzotriazole is the singlet corresponding to the methylene (B1212753) protons (CH₂) of the chloromethyl group. This signal is expected to appear significantly downfield, typically in the range of 5.5 to 6.5 ppm, due to the deshielding effects of the adjacent chlorine atom and the benzotriazole (B28993) nitrogen. The integration of this peak corresponding to two protons confirms the presence of the CH₂Cl group. For comparison, the aromatic protons of the parent 1H-Benzotriazole in an acetone (B3395972) solvent are observed at approximately 7.47 ppm and 7.95 ppm. chemicalbook.comchemicalbook.com

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |

|---|---|---|

| 1H-Benzotriazole | ~7.47 - 7.95 (multiplet) chemicalbook.comchemicalbook.com | ~14.9 (broad N-H signal) chemicalbook.com |

| 1-Chloromethyl-1H-benzotriazole | Expected ~7.3 - 8.2 (multiplet) | Expected ~5.5 - 6.5 (singlet, CH₂Cl) |

Note: Data for 1-Chloromethyl-1H-benzotriazole is based on expected values from related structures.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For 1-Chloromethyl-1H-benzotriazole, the spectrum will show distinct signals for the aromatic carbons and the aliphatic chloromethyl carbon. chemicalbook.com The aromatic carbons typically resonate in the 110-145 ppm region. The carbon of the chloromethyl group is highly deshielded by the chlorine atom and is expected to appear around 50-60 ppm. Quaternary carbons, such as those at the fusion of the benzene and triazole rings, often show signals of lower intensity. youtube.com

Table 2: Experimental ¹³C NMR Chemical Shifts for 1-Chloromethyl-1H-benzotriazole

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | Signals within 110-145 ppm range |

| Chloromethyl Carbon (CH₂Cl) | ~50-60 ppm |

Source: Based on typical values and data from ChemicalBook for CAS 54187-96-1. chemicalbook.com

¹⁵N NMR spectroscopy offers direct insight into the electronic structure of the triazole ring. For the parent 1H-Benzotriazole, ¹⁵N NMR studies in DMSO show distinct signals for the different nitrogen environments. spectrabase.com The introduction of a chloromethyl group at the N1 position significantly alters the electronic environment of the nitrogens. This N-alkylation breaks the tautomeric equilibrium present in the parent compound, leading to a different set of ¹⁵N chemical shifts that can be used to confirm the position of substitution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 1-Chloromethyl-1H-benzotriazole would show characteristic bands for the benzotriazole core and the chloromethyl substituent.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region. nih.gov

Aliphatic C-H stretching (CH₂Cl): In the 2900-3000 cm⁻¹ region.

C-N stretching: In the 1200-1350 cm⁻¹ region.

C-Cl stretching: A strong band typically found in the 600-800 cm⁻¹ region.

The spectrum of the parent 1H-Benzotriazole is characterized by a broad N-H stretching band around 3200 cm⁻¹ and the absence of aliphatic C-H and C-Cl stretching bands. nih.govnist.gov The presence of the C-Cl stretch and aliphatic C-H stretches, coupled with the disappearance of the N-H stretch, provides clear evidence for the formation of the N-substituted 1-Chloromethyl-1H-benzotriazole.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. 1H-Benzotriazole exhibits characteristic absorption bands in the ultraviolet region due to π→π* transitions within the aromatic and triazole rings. nih.govnist.gov The introduction of the chloromethyl group at the N1 position is expected to have a minor effect on the position of these absorption maxima (λ_max). A slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift may be observed compared to the parent compound, reflecting the electronic influence of the substituent on the conjugated π-system.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to confirm the molecular mass of the compound and to study its fragmentation patterns, which can aid in structural confirmation. For 1-Chloromethyl-1H-benzotriazole (C₇H₆ClN₃), the molecular weight is 167.60 g/mol . researchgate.net The mass spectrum would show a characteristic molecular ion peak [M]⁺ cluster at m/z 167 and 169, with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.

The fragmentation pattern provides further structural proof. Key fragmentation pathways for 1-Chloromethyl-1H-benzotriazole would likely include:

Loss of the chloromethyl radical: The cleavage of the N-CH₂Cl bond would result in a fragment corresponding to the benzotriazole anion at m/z 118.

Loss of a chlorine atom: This would yield a fragment at m/z 132.

Fragmentation of the triazole ring: A characteristic fragmentation of benzotriazoles is the loss of a nitrogen molecule (N₂), which would lead to a fragment ion at m/z 139/141 from the molecular ion. nist.govmassbank.eu

Table 3: Predicted Mass Spectrometry Fragments for 1-Chloromethyl-1H-benzotriazole

| m/z (Mass/Charge) | Identity |

|---|---|

| 167/169 | [M]⁺ (Molecular Ion) |

| 139/141 | [M - N₂]⁺ |

| 132 | [M - Cl]⁺ |

| 118 | [M - CH₂Cl]⁺ |

| 91 | [C₇H₇]⁺ or [C₆H₅N]⁺ after rearrangement |

Note: These are predicted fragments based on common fragmentation pathways.

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal. Studies on 1-Chloromethyl-1H-1,2,3-benzotriazole have revealed its detailed molecular geometry and crystal packing. researchgate.netnih.gov

The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The benzotriazole ring system is essentially planar. researchgate.netnih.gov The crystal structure is stabilized by intermolecular C-H···N hydrogen bonds, which link the molecules into chains. researchgate.netnih.gov The precise bond lengths and angles determined from X-ray analysis confirm the connectivity of the chloromethyl group to the N1 position of the benzotriazole ring.

Table 4: Selected Crystallographic Data for 1-Chloromethyl-1H-1,2,3-benzotriazole

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆ClN₃ | researchgate.net |

| Molecular Weight | 167.60 g/mol | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| C-Cl Bond Length | 1.7951 (18) Å | researchgate.net |

| C-N Bond Length (N1-CH₂) | 1.424 (2) Å | researchgate.net |

| Benzene/Triazole Dihedral Angle | 0.46 (8)° | researchgate.netnih.gov |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Chloromethyl-1H-benzotriazole |

| 1H-Benzotriazole |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular structure of 1-chloromethyl-1H-1,2,3-benzotriazole has been determined with notable precision. The bond lengths and angles within the molecule are generally within expected ranges for similar chemical environments. nih.gov In the chloromethyl group attached to the N1 position of the benzotriazole ring, the carbon-chlorine (C-Cl) bond length is approximately 1.7951(18) Å, and the carbon-nitrogen (C-N) bond length is about 1.424(2) Å. nih.gov

The internal geometry of the benzotriazole ring system shows typical bond lengths for aromatic and triazole systems. The following table provides a selection of key bond lengths and angles.

Interactive Table: Selected Bond Lengths and Angles for 1-Chloromethyl-1H-1,2,3-benzotriazole

| Bond/Angle | Value (Å/°) |

| Bond Lengths | |

| C7-Cl1 | 1.7951 (18) |

| N1-C7 | 1.424 (2) |

| N1-N2 | 1.345 (2) |

| N2-N3 | 1.298 (2) |

| N3-C6 | 1.385 (2) |

| C1-C6 | 1.391 (3) |

| C1-C2 | 1.378 (3) |

| Bond Angles | |

| N2-N1-C6 | 106.88 (15) |

| N3-N2-N1 | 112.22 (15) |

| N2-N3-C1 | 106.74 (16) |

| C2-C1-C6 | 118.0 (2) |

| C5-C6-C1 | 121.2 (2) |

| N1-C6-C1 | 109.11 (16) |

| N1-C7-Cl1 | 111.97 (12) |

Note: Data derived from crystallographic studies of 1-chloromethyl-1H-1,2,3-benzotriazole. The numbers in parentheses represent the estimated standard deviations.

The dihedral angle between the benzotriazole ring and the plane of the benzene ring is very small, at 0.46(8)°, indicating a high degree of planarity for the entire fused ring system. nih.govnih.gov

Investigation of Molecular Planarity and Tautomeric Forms

The benzotriazole ring system in 1-chloromethyl-1H-1,2,3-benzotriazole is essentially planar. nih.gov The maximum deviation from the mean plane of the ring is a mere 0.0110(15) Å for the N1 atom. nih.gov This planarity is a key feature of the benzotriazole core.

Benzotriazole itself can exist in two tautomeric forms: the 1H- and the 2H-benzotriazole. researchgate.net Theoretical studies using various computational methods have investigated the relative stabilities of these tautomers. While some methods show a clear preference for one form over the other, higher-level calculations suggest that both tautomers have very similar energies. researchgate.net The inclusion of zero-point energy in these calculations tends to favor the 1H tautomer. researchgate.net In the case of the C-chloro-C-methyl derivative that has been structurally characterized, it is the 1-substituted isomer that has been isolated and studied, which corresponds to the 1H-tautomeric form. nih.gov

Elucidation of Intermolecular Interactions and Crystal Packing

In the crystalline state, molecules of 1-chloromethyl-1H-1,2,3-benzotriazole are organized in a specific arrangement stabilized by intermolecular forces. The primary interaction observed is a C-H···N hydrogen bond. nih.govnih.gov This hydrogen bond forms between a hydrogen atom of the chloromethyl group (C7) of one molecule and the N3 atom of a neighboring molecule. nih.gov These interactions link the molecules into chains that propagate along the c-axis of the crystal lattice. nih.gov

Theoretical and Computational Chemistry of C Chloro C Methyl 1h Benzotriazoles

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for predicting the electronic properties and reactivity of molecular systems with a favorable balance of computational cost and accuracy. For C-chloro-C-methyl-1H-benzotriazoles, DFT calculations provide a fundamental understanding of their quantum mechanical nature.

Geometry Optimization and Electronic Properties Mapping

The initial step in the computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of C-chloro-C-methyl-1H-benzotriazole can be precisely calculated. These optimized geometries reveal a nearly planar benzotriazole (B28993) core, a structural characteristic that is crucial for its electronic properties. researchgate.net

The presence of the chloro and methyl substituents on the benzene (B151609) ring introduces electronic perturbations. The chlorine atom, being electronegative, acts as an electron-withdrawing group through the inductive effect, while the methyl group is a weak electron-donating group. DFT calculations can quantify these effects by mapping the electron density distribution and calculating molecular electrostatic potential (MEP) surfaces. These maps visualize the electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For substituted benzotriazoles, these orbital energies are influenced by the nature and position of the substituents. researchgate.net

Table 1: Representative Calculated Electronic Properties of a Substituted Benzotriazole

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The values presented are illustrative and representative for a substituted benzotriazole system and would require specific calculations for C-chloro-C-methyl-1H-benzotriazole.

Prediction of Reaction Energetics and Activation Barriers

DFT is instrumental in exploring the potential energy surfaces of chemical reactions involving C-chloro-C-methyl-1H-benzotriazoles. By calculating the energies of reactants, transition states, and products, the reaction energetics (enthalpy and Gibbs free energy) can be determined. This allows for the prediction of whether a reaction is thermodynamically favorable.

Moreover, the identification and characterization of transition state structures are crucial for determining the activation barriers of a reaction. A lower activation energy implies a faster reaction rate. For instance, in reactions such as electrophilic substitution on the benzene ring, DFT can help predict the regioselectivity by comparing the activation energies for substitution at different positions. The electronic effects of the chloro and methyl groups play a significant role in directing incoming electrophiles. Modeling of reactivity in related triazole systems has been successfully performed using DFT to compute energy barriers. nih.gov

Computational Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR/Raman)

A significant advantage of computational chemistry is its ability to predict spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is widely used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). researchgate.net By calculating the 1H and 13C NMR chemical shifts for C-chloro-C-methyl-1H-benzotriazole, a theoretical spectrum can be generated that can be compared with experimental data for structural validation. researchgate.netnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. ukm.my It allows for the calculation of the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These transitions in benzotriazole derivatives are typically of π → π* character. researchgate.net

IR/Raman Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands in an infrared (IR) spectrum and the scattered light in a Raman spectrum. The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each frequency, aiding in the assignment of experimental spectra. researchgate.net

Table 2: Representative Predicted Vibrational Frequencies for a Substituted Benzotriazole

| Vibrational Mode | Calculated Frequency (cm-1) |

| N-H Stretch | 3450 |

| C-H Aromatic Stretch | 3100-3000 |

| C=C Aromatic Stretch | 1600-1450 |

| C-N Stretch | 1350-1200 |

| C-Cl Stretch | 800-600 |

Note: These are typical frequency ranges and would be specifically calculated for C-chloro-C-methyl-1H-benzotriazole.

Ab Initio Methods for Understanding Molecular Stability and Properties

While DFT is highly effective, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a pathway to even higher accuracy, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to obtain highly accurate energies and properties.

For C-chloro-C-methyl-1H-benzotriazole, high-level ab initio calculations are particularly useful for benchmarking the results obtained from DFT. They can provide a more rigorous understanding of the molecule's intrinsic stability and the subtle electronic effects of the substituents. Studies on the parent benzotriazole have utilized ab initio methods to investigate its electronic structure and the relative stabilities of its tautomers. researchgate.netresearchgate.net These methods are crucial for obtaining reliable thermochemical data, such as the enthalpy of formation. mdpi.com The bonding of benzotriazole to surfaces has also been investigated using ab initio approaches. rsc.org

Conformational Analysis and Tautomeric Equilibria Investigations

Benzotriazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the proton on the triazole ring can significantly influence the molecule's properties and reactivity. Computational methods are essential for investigating the relative stabilities of these tautomers.

For C-chloro-C-methyl-1H-benzotriazole, the primary focus is on the 1H-tautomer as specified. However, computational studies can determine the energy difference between the 1H- and the less stable 2H-tautomer. This is typically achieved by optimizing the geometry of each tautomer and comparing their electronic energies. The inclusion of zero-point vibrational energy (ZPVE) corrections is important for obtaining accurate relative energies. researchgate.net The substituent effects on the tautomeric equilibrium of benzotriazoles have been a subject of theoretical investigation, with calculations showing that the 1H tautomer is generally the more favorable form for many derivatives. researchgate.netmdpi.com

Solvation Models and Their Influence on Electronic Structure and Reactivity

Most chemical and biological processes occur in solution, and the solvent can have a profound impact on the electronic structure and reactivity of a molecule. Computational solvation models are used to account for these environmental effects.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to simulate the presence of a solvent. osti.gov In this approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. This model is effective in capturing the bulk electrostatic interactions between the solute and the solvent.

For C-chloro-C-methyl-1H-benzotriazole, applying a solvation model during DFT calculations can lead to more realistic predictions of its properties in a specific solvent. For example, the dipole moment of the molecule can be significantly altered in a polar solvent, which in turn can affect its solubility and intermolecular interactions. Solvation models are also crucial for accurately predicting reaction energetics and activation barriers in solution, as the solvent can stabilize or destabilize reactants, transition states, and products to varying degrees. The choice of the solvation model can influence the outcome of the calculations, and various models have been developed to capture different aspects of solute-solvent interactions. osti.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the physicochemical properties of chemical substances and their biological activities. nih.gov This approach allows for the prediction of the activity of new chemical entities. nih.gov In the context of chemical reactivity, QSAR models are developed to predict how a compound's structural attributes will influence its behavior in a chemical reaction. For C-chloro-C-methyl-1H-benzotriazoles, QSAR modeling can provide insights into their reactivity profile, which is crucial for their potential applications.

The underlying principle of QSAR is that the variations in the biological activity or chemical reactivity of a series of compounds can be explained by the differences in their structural properties. nih.gov A QSAR model is typically expressed as a mathematical equation that relates the chemical reactivity (the dependent variable) to a set of molecular descriptors (the independent variables).

Molecular Descriptors in QSAR Modeling

The accuracy of a QSAR model is highly dependent on the choice of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure. For benzotriazole derivatives, including C-chloro-C-methyl-1H-benzotriazoles, a variety of descriptors can be employed to build robust QSAR models. These are generally categorized into several classes:

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include:

Hammett constants (σ): These describe the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.

Energies of HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting a molecule's reactivity in electrophilic and nucleophilic reactions, respectively.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which can influence how it interacts with other molecules. Examples include:

Molar refractivity (MR): This is a measure of the total volume of a molecule.

Taft steric parameters (Es): These quantify the steric hindrance caused by a substituent.

van der Waals volume: This is the volume occupied by the molecule.

Hydrophobic Descriptors: These descriptors measure the hydrophobicity of a molecule, which is its tendency to repel water. This is a critical factor in many chemical and biological processes.

Log P (Partition coefficient): This is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium. It is a widely used measure of hydrophobicity.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule. They describe the connectivity of atoms in the molecule.

Connectivity indices (χ): These indices reflect the degree of branching in a molecule.

Wiener index (W): This is the sum of the distances between all pairs of non-hydrogen atoms in the molecule.

Development and Validation of QSAR Models

The development of a QSAR model for the chemical reactivity of C-chloro-C-methyl-1H-benzotriazoles would involve the following steps:

Data Set Selection: A set of benzotriazole derivatives with known chemical reactivity data would be compiled. This set should include compounds with structural diversity, including different substituents at various positions on the benzotriazole ring.

Descriptor Calculation: A range of molecular descriptors for each compound in the data set would be calculated using specialized software.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to develop a mathematical equation that relates the descriptors to the chemical reactivity.

Model Validation: The predictive ability of the QSAR model would be assessed using various validation techniques. This includes internal validation (e.g., cross-validation) and external validation (using a set of compounds not used in the model development).

Illustrative QSAR Study of Benzotriazole Derivatives

| Compound | Substituent (X) | Log(k) (Observed Reactivity) | Log P | MR | σ |

| 1 | H | 1.2 | 2.1 | 35.4 | 0.00 |

| 2 | 4-Cl | 1.8 | 2.8 | 40.5 | 0.23 |

| 3 | 4-CH3 | 1.5 | 2.6 | 40.0 | -0.17 |

| 4 | 4-NO2 | 2.5 | 1.8 | 40.1 | 0.78 |

| 5 | 5-Cl | 1.9 | 2.9 | 40.5 | 0.37 |

| 6 | 5-CH3 | 1.6 | 2.7 | 40.0 | -0.07 |

This is a hypothetical data table for illustrative purposes.

From this data, a QSAR equation could be derived, for example:

Log(k) = 0.5 * Log P + 0.02 * MR + 1.2 * σ - 0.8

This equation would suggest that the reactivity of these benzotriazole derivatives is influenced by their hydrophobicity, size, and the electronic effects of the substituents.

Application to C-Chloro-C-Methyl-1H-Benzotriazoles

For a specific compound like 1H-Benzotriazole, C-chloro-C-methyl-, the descriptors would be calculated based on its unique structure. The presence of both a chloro and a methyl group would significantly influence its electronic, steric, and hydrophobic properties. A validated QSAR model could then be used to predict its chemical reactivity without the need for experimental testing. This predictive capability is one of the key advantages of QSAR modeling in chemical research.

Role of C Chloro C Methyl 1h Benzotriazoles in Advanced Organic Synthesis

Applications as Versatile Synthetic Auxiliaries and Intermediates

Benzotriazole (B28993) and its derivatives are renowned for their versatility as synthetic auxiliaries. psu.edu They can be readily introduced into a molecule, activate it for a variety of transformations, and then be easily removed, making them highly valuable in multi-step syntheses. psu.edu The benzotriazole moiety can function as a good leaving group, and its presence can influence the reactivity of adjacent functional groups. psu.edu

While specific studies detailing the role of 1-Chloro-7-methyl-1H-benzotriazole as a synthetic auxiliary are scarce, the related compound, 1-(chloromethyl)-1H-benzotriazole, has been synthesized and used as an intermediate for creating other derivatives, such as 1-(mercaptomethyl)benzotriazole. nih.govresearchgate.net The synthesis of 1-(chloromethyl)-1H-benzotriazole is typically achieved by treating 1-hydroxymethylbenzotriazole with thionyl chloride. nih.govprepchem.com This highlights the general utility of C-chloro-benzotriazole derivatives as precursors to other functionalized molecules.

Table 1: Synthesis of 1-(Chloromethyl)-1H-benzotriazole

| Reactants | Reagents | Conditions | Product | Yield | Reference |

|---|

Participation in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond forming reactions are fundamental to organic synthesis. Palladium-catalyzed cross-coupling reactions like the Heck, Suzuki-Miyaura, and copper-catalyzed Glaser coupling are powerful tools for constructing complex molecular architectures.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org There is no specific information in the reviewed literature on the use of 1H-Benzotriazole, C-chloro-C-methyl- in Heck reactions. The reactivity of the C-Cl bond on the benzotriazole ring in this specific catalytic cycle has not been documented. General Heck reaction protocols utilize a variety of aryl halides and palladium catalysts, but examples involving C-chlorobenzotriazoles as substrates are not reported. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. nih.gov Similar to the Heck reaction, there are no available research findings that describe the participation of 1H-Benzotriazole, C-chloro-C-methyl- in Suzuki-Miyaura coupling reactions. While the Suzuki-Miyaura reaction is versatile and has been applied to a wide range of substrates, including various heterocyclic halides, the specific use of C-chlorobenzotriazoles as the halide component is not documented. nih.govbeilstein-journals.orgresearchgate.net

The Glaser coupling is a copper-catalyzed reaction that forms a symmetric 1,3-diyne from the oxidative homocoupling of terminal alkynes. wikipedia.org There is no evidence to suggest that 1H-Benzotriazole, C-chloro-C-methyl- directly participates as a substrate in Glaser coupling. However, a significant finding is the use of the parent compound, 1H-benzotriazole, as an efficient ligand in copper(I)-catalyzed Glaser coupling reactions. nih.gov In this role, benzotriazole facilitates the coupling of terminal alkynes at room temperature, offering high yields. nih.gov This suggests a potential, though unproven, application for derivatives like 1-Chloro-7-methyl-1H-benzotriazole as ligands in similar catalytic systems.

Table 2: 1H-Benzotriazole as a Ligand in Glaser Coupling

| Alkyne Substrate | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | CuI / 1H-Benzotriazole | K₂CO₃ | DMF | 1,4-Diphenylbuta-1,3-diyne | 99% | nih.gov |

Preparation of Diverse Heterocyclic Systems via Benzotriazole-Mediated Reactions

The benzotriazole moiety is a powerful tool for the synthesis of various heterocyclic systems. researchgate.netthieme-connect.com N-Acylbenzotriazoles, for instance, are effective acylating agents for heterocycles like furans, thiophenes, and pyrroles. thieme-connect.com

Benzofurans are an important class of heterocycles found in many natural products and pharmaceuticals. nih.gov Numerous synthetic strategies exist for their preparation. nih.govorganic-chemistry.org However, there are no documented methods in the scientific literature that utilize 1H-Benzotriazole, C-chloro-C-methyl- for the synthesis of 2,3-disubstituted benzofurans. One interesting, albeit indirect, related synthesis involves a three-component reaction for substituted benzofurans where dichloromethane (B109758) acts as a methylene (B1212753) source, and the proposed mechanism includes the in situ formation of chloromethyl benzotriazole. nih.gov This highlights the potential reactivity of such intermediates in the construction of heterocyclic rings, though a direct application of the pre-formed 1-Chloro-7-methyl-1H-benzotriazole for this purpose has not been reported.

Synthesis of N-(Benzotriazol-1-ylmethyl) Heterocycles

The benzotriazole group is an excellent leaving group, a property extensively harnessed in synthetic chemistry. One key application is in the preparation of N-(Benzotriazol-1-ylmethyl) heterocycles, which are stable, isolable intermediates. These compounds serve as precursors for a variety of further transformations.

A general and effective method for creating these intermediates involves the reaction of 1-chloromethylbenzotriazole with a suitable heterocycle. For instance, the addition of various 2-alkylsubstituted benzimidazoles to 1-chloromethylbenzotriazole under reflux conditions in the presence of a strong base like sodium amide yields the corresponding N-(benzotriazol-1-ylmethyl)benzimidazoles. researchgate.netscielo.org.za This reaction provides a direct route to link the benzotriazole moiety to other heterocyclic systems through a methylene bridge.

Another established strategy involves a one-pot condensation reaction. For example, N-(Benzotriazol-1-ylmethyl)thiobenzamide can be readily prepared through the condensation of benzotriazole, formaldehyde, and thiobenzamide. acs.org This intermediate is a valuable building block; upon treatment with a strong base like n-butyllithium followed by an electrophile, it can undergo cyclization reactions to form new heterocyclic rings, such as pyrroles, demonstrating the utility of the benzotriazole group as a synthetic auxiliary. acs.org The reactivity of these N-substituted benzotriazoles has been extensively studied and reviewed, highlighting their importance in heterocyclic synthesis. acs.orgethernet.edu.et

Table 1: Examples of N-(Benzotriazol-1-ylmethyl) Heterocycle Synthesis This table is interactive. You can sort and filter the data.

| Starting Heterocycle | Reagent | Product | Reference |

|---|---|---|---|

| 2-Alkylsubstituted Benzimidazoles | 1-Chloromethylbenzotriazole, Sodium Amide | 1-[(1H-Benzotriazol-1-yl)methyl]-2-alkyl-1H-benzimidazoles | researchgate.netscielo.org.za |

| Thiobenzamide | Benzotriazole, Formaldehyde | N-(Benzotriazol-1-ylmethyl)thiobenzamide | acs.org |

| 1,8-Diaminonaphthalene-derived perimidines | 1-Chloromethylbenzotriazole, Sodium Amide | Benzotriazole-substituted perimidines | researchgate.net |

Formation of Benzimidazole-Substituted Benzotriazoles

The synthesis of molecules incorporating both benzimidazole (B57391) and benzotriazole rings is of significant interest due to the diverse biological and material properties associated with these heterocycles. researchgate.netnih.gov A direct and efficient method for creating such fused systems involves the nucleophilic substitution reaction between a benzimidazole derivative and a reactive benzotriazole species.

Specifically, novel benzimidazole-substituted benzotriazoles have been successfully prepared by reacting various 2-alkylsubstituted benzimidazoles with N-chloromethylbenzotriazole. researchgate.netscielo.org.za The reaction is typically carried out under reflux conditions using sodium amide as a base to deprotonate the benzimidazole nitrogen, thereby generating a potent nucleophile that attacks the electrophilic carbon of N-chloromethylbenzotriazole. researchgate.net This process displaces the chlorine atom and forms a new carbon-nitrogen bond, linking the two heterocyclic units. The resulting products are obtained in good yields after recrystallization. researchgate.net The precursor 2-alkylsubstituted benzimidazoles are themselves readily synthesized via the acid-catalyzed condensation of o-phenylenediamines with appropriate carboxylic acids. researchgate.netthaiscience.info

Table 2: Synthesis of Benzimidazole-Substituted Benzotriazoles This table is interactive. You can sort and filter the data.

| 2-Substituted Benzimidazole | Reagents | Product Structure | Yield | Reference |

|---|---|---|---|---|

| 2-Methylbenzimidazole | 1-Chloromethylbenzotriazole, NaNH₂ | 1-[(1H-Benzotriazol-1-yl)methyl]-2-methyl-1H-benzimidazole | ~60-65% | researchgate.net |

| 2-Ethylbenzimidazole | 1-Chloromethylbenzotriazole, NaNH₂ | 1-[(1H-Benzotriazol-1-yl)methyl]-2-ethyl-1H-benzimidazole | ~60-65% | researchgate.net |

| 2-Propylbenzimidazole | 1-Chloromethylbenzotriazole, NaNH₂ | 1-[(1H-Benzotriazol-1-yl)methyl]-2-propyl-1H-benzimidazole | ~60-65% | researchgate.net |

| 2-Pentylbenzimidazole | 1-Chloromethylbenzotriazole, NaNH₂ | 1-[(1H-Benzotriazol-1-yl)methyl]-2-pentyl-1H-benzimidazole | ~60-65% | researchgate.net |

Coordination Chemistry: Ligand Synthesis and Complexation with Transition Metals

Benzotriazole and its derivatives are effective ligands for a variety of transition metals, owing to the presence of nitrogen atoms that can donate lone pairs of electrons to form coordinate bonds. redalyc.orgrsc.org This coordination ability allows for the construction of metal-organic complexes with diverse structures and potential applications, particularly in catalysis. utp.edu.cosci-hub.se The resulting complexes often exhibit enhanced stability and specific catalytic activities that are not observed with the metal salt or the ligand alone. The synthesis of these complexes typically involves reacting a benzotriazole derivative with a suitable transition metal precursor, such as a metal halide or acetate, in an appropriate solvent. redalyc.orgutp.edu.co

Preparation of Palladium Complexes for Catalytic Applications

Palladium complexes featuring benzotriazole-based ligands have emerged as effective catalysts for cross-coupling reactions, which are fundamental transformations in organic synthesis. redalyc.orgutp.edu.co These complexes are typically air-stable and can be synthesized and characterized using standard laboratory techniques.

A common synthetic route involves the reaction of a benzotriazole-derived ligand with a palladium(II) precursor, such as dichlorobis(acetonitrile)palladium(II) ([PdCl₂(NCCH₃)₂]). redalyc.orgutp.edu.co For example, new palladium complexes have been synthesized using bidentate N-N donor ligands like 1,3-bis((1H-benzotriazol-1-yl)methyl)benzene. The reaction is carried out under reflux in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. redalyc.org The resulting complexes are isolated as solids and can be characterized by Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. redalyc.orgutp.edu.co In FT-IR spectra, a shift in the N-N stretching vibration of the benzotriazole ring upon coordination to the palladium center serves as evidence of complex formation. redalyc.org These palladium complexes have demonstrated high activity as catalysts in the Mizoroki-Heck reaction, facilitating the coupling of iodobenzene (B50100) and styrene (B11656) to produce E-stilbene with great selectivity. redalyc.orgutp.edu.co

Table 3: Catalytic Activity of Palladium-Benzotriazole Complexes in Mizoroki-Heck Reaction This table is interactive. You can sort and filter the data.

| Complex | Ligand | Substrates | Product | Turn Over Number (TON) | Reference |

|---|---|---|---|---|---|

| 7 | 1,3-Phenylenebis-((1H-benzotriazol-1-yl)methanone) | Iodobenzene, Styrene | E-Stilbene | 221 | redalyc.orgutp.edu.co |

| 8 | 1,3-Bis(1H-benzotriazol-1-ylmethyl)benzene | Iodobenzene, Styrene | E-Stilbene | 219 | redalyc.orgutp.edu.co |

Exploration of Benzotriazole as a Ligand in Cu(I)-Catalysis

Benzotriazole has been identified as a highly efficient and inexpensive ligand for copper(I)-catalyzed reactions. nih.govacs.orgresearchgate.net Its application has proven particularly advantageous in the Glaser coupling of terminal alkynes, a reaction that forms symmetrical 1,3-diynes, which are valuable building blocks in materials science and medicinal chemistry. acs.org

The established protocol utilizes copper(I) iodide (CuI) as the catalyst, potassium carbonate (K₂CO₃) as the base, and a catalytic amount of 1H-benzotriazole as the ligand. nih.govresearchgate.net A significant advantage of this method is that the reaction proceeds efficiently at room temperature and is tolerant of air, simplifying the experimental setup. nih.govacs.org Compared to previously reported methods for Glaser coupling, this protocol requires a smaller quantity of both the copper catalyst (as low as 2 mol%) and the benzotriazole ligand (5 mol%), while still providing excellent yields for a wide range of both aliphatic and aromatic alkynes. nih.govresearchgate.netacs.org The use of benzotriazole as a ligand promotes the catalytic cycle, leading to high conversion rates and clean product formation. nih.gov This system represents a practical, cost-effective, and environmentally benign approach to the synthesis of conjugated dialkynes. acs.orgresearchgate.net

Table 4: Optimization of Cu(I)-Catalyzed Glaser Coupling with Benzotriazole Ligand This table is interactive. You can sort and filter the data.

| Entry | Cu(I) Source (mol%) | Ligand (mol%) | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | 1H-Benzotriazole (20) | K₂CO₃ | 120 °C | 85 | nih.govacs.org |

| 2 | CuI (2) | 1H-Benzotriazole (5) | K₂CO₃ | Room Temp. | >95 | nih.govresearchgate.net |

| 3 | CuBr (2) | 1H-Benzotriazole (5) | K₂CO₃ | Room Temp. | 90 | acs.org |

| 4 | CuCl (2) | 1H-Benzotriazole (5) | K₂CO₃ | Room Temp. | 88 | acs.org |

| 5 | CuI (2) | 1H-Benzotriazole (5) | Cs₂CO₃ | Room Temp. | 92 | acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1H-Benzotriazole, C-chloro-C-methyl- |

| N-(Benzotriazol-1-ylmethyl)thiobenzamide |

| Pyrrole |

| 1-Chloromethylbenzotriazole |

| 2-Alkylsubstituted benzimidazoles |

| Sodium amide |

| n-Butyllithium |

| 1-[(1H-Benzotriazol-1-yl)methyl]-2-alkyl-1H-benzimidazole |

| 1,8-Diaminonaphthalene |

| Perimidines |

| o-Phenylenediamine |

| Carboxylic acids |

| Dichlorobis(acetonitrile)palladium(II) |

| 1,3-Bis((1H-benzotriazol-1-yl)methyl)benzene |

| Tetrahydrofuran (THF) |

| Acetonitrile |

| Iodobenzene |

| Styrene |

| E-Stilbene |

| 1,3-Phenylenebis-((1H-benzotriazol-1-yl)methanone) |

| Copper(I) iodide (CuI) |

| Potassium carbonate (K₂CO₃) |

| Terminal alkynes |

Environmental Chemical Transformations of Substituted Benzotriazoles

Abiotic Degradation Pathways in Environmental Matrices (e.g., Aqueous Systems)

Abiotic degradation of substituted benzotriazoles in aqueous environments is predominantly driven by processes such as ozonolysis and chlorination, which are common in wastewater and drinking water treatment facilities.

Ozonation is an effective method for the removal of benzotriazoles from water. The reaction of ozone with the benzotriazole (B28993) molecule can lead to the cleavage of the benzene (B151609) ring. For unsubstituted 1H-benzotriazole, a major transformation product identified is 1H-1,2,3-triazole-4,5-dicarbaldehyde, which results from the cleavage of the benzene ring. acs.org The reaction can proceed through both direct reaction with ozone and indirect reaction with hydroxyl radicals formed during the ozonolysis process. acs.org

For substituted benzotriazoles, the presence of electron-donating groups like a methyl group is expected to increase the reactivity towards ozone, while electron-withdrawing groups like chlorine may decrease it. The position of the substituent on the benzene ring also influences the reaction pathways and the resulting transformation products. While specific ozonolysis products for 1H-Benzotriazole, C-chloro-C-methyl- are not documented, it is plausible that ozonolysis would lead to the formation of chlorinated and methylated derivatives of triazole dicarbaldehyde or other ring-opened products.

Table 1: Potential Ozonolysis Transformation Products of Substituted Benzotriazoles (Based on transformations of related compounds)

| Parent Compound | Transformation Product | Formula |

| 1H-Benzotriazole | 1H-1,2,3-triazole-4,5-dicarbaldehyde | C₄H₃N₃O₂ |

Chlorination is a standard disinfection process that can lead to the transformation of benzotriazoles. Studies on methyl-substituted benzotriazoles (tolyltriazoles) have shown that chlorination can result in the formation of chlorinated by-products. nih.gov Research has demonstrated that the reaction of 4- and 5-methyl-1H-benzotriazole with sodium hypochlorite (B82951) in wastewater treatment can lead to the formation of several chloromethyl-benzotriazole isomers. nih.gov These products are formed through the substitution of a hydrogen atom on the methyl group with a chlorine atom.

A study investigating the chlorination of various benzotriazoles, including tolyltriazole (B104456) (a mix of 4- and 5-methyl-1H-benzotriazole) and xylyltriazole (a mix of dimethyl-1H-benzotriazole isomers), identified several chlorinated transformation products. nih.gov For tolyltriazole, chlorinated tolyltriazole was identified as a transformation product. nih.gov For xylyltriazole, a chlorinated xylyltriazole was also detected. nih.gov This indicates that chlorination of the aromatic ring is a possible transformation pathway.

Given these findings, it is highly probable that the chlorination of 1H-Benzotriazole, C-chloro-C-methyl- would result in the formation of additional chlorinated species, either on the benzene ring or on the methyl group. The presence of a chloro-substituent on the benzene ring may influence the position of further chlorination.

Table 2: Identified Chlorination By-products of Methyl-Substituted Benzotriazoles

| Parent Compound | Transformation Product (Tentative Identification) |

| 4-methyl-1H-benzotriazole | 4-chloromethyl-2H-benzotriazole |

| 5-methyl-1H-benzotriazole | 5-chloromethyl-1H-benzotriazole |

| 4-methyl-1H-benzotriazole | 4-chloromethyl-1H-benzotriazole |

| 5-methyl-1H-benzotriazole | 5-chloromethyl-2H-benzotriazole |

| Tolyltriazole | Chlorinated tolyltriazole |

| Xylyltriazole | Chlorinated xylyltriazole |

Biotransformation Pathways and Chemical Identification of Metabolites

Biotransformation by microorganisms is a key process in the environmental degradation of benzotriazoles. The biodegradability of these compounds depends on the substituents and the redox conditions.

Studies on the biotransformation of 1H-benzotriazole and methyl-substituted benzotriazoles in activated sludge have shown that hydroxylation is a major initial degradation step. nih.gov For 1H-benzotriazole, the major metabolites identified were 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. nih.gov For 5-methyl-1H-benzotriazole, a major transformation product was identified as 1H-benzotriazole-5-carboxylic acid, indicating oxidation of the methyl group. nih.gov

The biotransformation of 5-chloro-benzotriazole has been investigated under various redox conditions. It was found to be biodegradable under both aerobic and anaerobic conditions. cabidigitallibrary.org Under anaerobic nitrate-reducing conditions, 5-chloro-benzotriazole showed faster degradation compared to aerobic conditions. cabidigitallibrary.org

For 1H-Benzotriazole, C-chloro-C-methyl-, it can be inferred that biotransformation would likely involve hydroxylation of the benzene ring and oxidation of the methyl group to a carboxylic acid. The presence of the chlorine atom might influence the rate and pathway of degradation. For instance, reductive dehalogenation could be a potential pathway under anaerobic conditions, as observed for other chlorinated aromatic compounds. nih.govnih.gov

Table 3: Identified Biotransformation Products of Substituted Benzotriazoles

| Parent Compound | Metabolite | Transformation Pathway |

| 1H-Benzotriazole | 4-hydroxy-1H-benzotriazole | Hydroxylation |

| 1H-Benzotriazole | 5-hydroxy-1H-benzotriazole | Hydroxylation |

| 5-methyl-1H-benzotriazole | 1H-benzotriazole-5-carboxylic acid | Methyl group oxidation |

Q & A

Basic: What are the common synthetic routes for 1-chloro-C-methyl-1H-benzotriazole, and how is its structure validated?

Methodological Answer:

A typical synthesis involves chlorination of benzotriazole derivatives using sodium hypochlorite in acetic acid. For example, reacting benzotriazole with NaOCl in 50% acetic acid yields 1-chloro-1H-benzotriazole, with recrystallization in acetone producing single crystals suitable for X-ray diffraction (XRD) analysis . Structural validation includes bond length measurements (e.g., N–Cl = 1.68 Å) and intermolecular interactions (e.g., short N···Cl contact of 2.818 Å), confirmed via XRD .

Advanced: How do computational methods like DFT inform the electronic properties of C-chloro-C-methyl-1H-benzotriazole derivatives?

Methodological Answer:

Density functional theory (DFT) calculations reveal electronic properties critical for reactivity. For example, optimized geometries of benzotriazole derivatives show HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) values of -0.2135 eV and -0.0725 eV, respectively, indicating electron density distribution and potential sites for electrophilic/nucleophilic attacks . Such data guide experimental design, such as predicting regioselectivity in substitution reactions .

Basic: What analytical techniques are used to assess the environmental persistence of 1H-benzotriazole derivatives?

Methodological Answer: